2,3-Dichloro-N-phenethyl-maleimide
Overview
Description
2,3-Dichloro-N-phenethyl-maleimide is an organic compound with the molecular formula C12H9Cl2NO2. It belongs to the class of maleimides, which are characterized by the presence of a maleimide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N-phenethyl-maleimide can be synthesized through the reaction of 2,3-dichloromaleic anhydride with phenethylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene or xylene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-phenethyl-maleimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The maleimide group can undergo oxidation to form corresponding imides or reduction to form amines.
Cycloaddition: The compound can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Cycloaddition: Dienes and heat or Lewis acids are used to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Products include substituted maleimides with various functional groups.
Oxidation: Products include imides and other oxidized derivatives.
Reduction: Products include amines and reduced maleimides.
Cycloaddition: Products include cyclohexene derivatives.
Scientific Research Applications
2,3-Dichloro-N-phenethyl-maleimide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-phenethyl-maleimide involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-phenylmaleimide
- 2,3-Dichloro-N-methylmaleimide
- 2,3-Dichloro-N-ethylmaleimide
Uniqueness
2,3-Dichloro-N-phenethyl-maleimide is unique due to its phenethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where other maleimides may not be as effective .
Properties
IUPAC Name |
3,4-dichloro-1-(2-phenylethyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVIFCOPDASLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953249 | |
Record name | 3,4-Dichloro-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3116-49-2 | |
Record name | Maleimide, 2,3-dichloro-N-phenethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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